![molecular formula C15H17N3O2S B5631843 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5631843.png)
2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a chemical compound with the molecular formula C16H19N3O3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrimidinyl group and a methoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methoxyphenyl)acetamide typically involves the reaction of 4,6-dimethyl-2-mercaptopyrimidine with 2-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- **2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(3-nitrophenyl)acetamide
- **N-(2,5-dimethoxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide
- **2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Uniqueness
2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group enhances its solubility and bioavailability, making it a valuable compound for various applications. Additionally, the presence of the pyrimidinyl group allows for specific interactions with biological targets, contributing to its potential therapeutic effects .
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10-8-11(2)17-15(16-10)21-9-14(19)18-12-6-4-5-7-13(12)20-3/h4-8H,9H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIKIZJGIYDLAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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